

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Selinexor

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Compound of Interest		
Compound Name:	KME-2780	
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Introduction

Selinexor, marketed under the brand name Xpovio®, is a first-in-class, oral, selective inhibitor of nuclear export (SINE) compound.[1] It represents a novel therapeutic approach in oncology by targeting the nuclear export protein Exportin 1 (XPO1).[2] This document provides an indepth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of selinexor, intended for researchers, scientists, and professionals in drug development. Selinexor is approved for treating specific types of hematologic malignancies, including multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[1][3]

Pharmacodynamics: Mechanism of Action

Selinexor's unique mechanism of action involves the inhibition of Exportin 1 (XPO1), a key protein responsible for transporting numerous cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the cell nucleus to the cytoplasm.[2][4] In many cancer cells, XPO1 is overexpressed, leading to excessive export of TSPs, which functionally inactivates them and promotes uncontrolled cell growth and survival.[2]

Selinexor binds covalently to cysteine 528 within the cargo-binding groove of XPO1, effectively blocking its function.[2] This inhibition leads to the nuclear accumulation and reactivation of TSPs such as p53, p21, p27, and retinoblastoma (Rb) protein.[2][5] The restoration of TSP function within the nucleus triggers cell cycle arrest and induces apoptosis (programmed cell

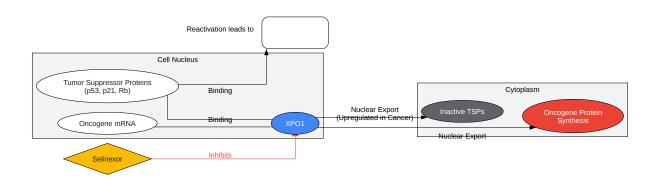




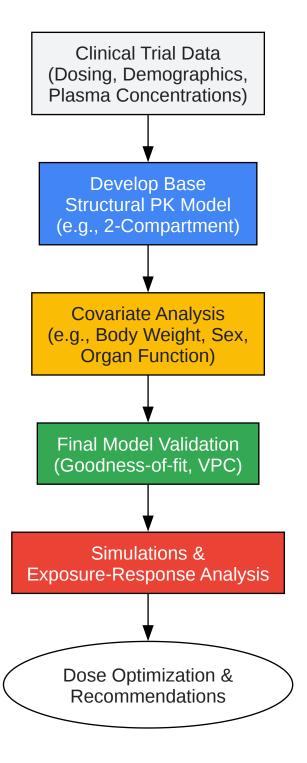


death) selectively in cancer cells, while largely sparing normal, non-malignant cells.[1][3] By preventing the export of oncoprotein messenger RNAs (mRNAs) and other growth-regulating proteins, selinexor disrupts multiple cellular processes essential for tumor cell survival and proliferation.[2][6]









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